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molecular formula C13H8Cl2FNO3 B8397696 3',5'-Dichloro-2,4'-dihydroxy-5-fluorobenzanilide

3',5'-Dichloro-2,4'-dihydroxy-5-fluorobenzanilide

Cat. No. B8397696
M. Wt: 316.11 g/mol
InChI Key: ZUKWZDXTKILFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03973038

Procedure details

5Fluorosalicylic acid (5.15 g.) and 4-amino-2,6-dichlorophenol (5.88 g.) were well mixed to which was added benzene (10 ml.) and N,N-dimethylaniline (4.35 ml.). Then with stirring thionyl chloride (3.3 ml.) was added and refluxed 30 minutes. The resulting solution was evaporated and the residue was dissolved in ethyl acetate and subjected to decolorization with activated charcoal followed by washing with 2 N hydrochloric acid and 2.5% sodium bicarbonate solution. The ethyl acetate was then extracted several times with 2 N sodium carbonate solution and the aqueous extracts were combined and brought to pH 1-2 with hydrochloric acid to give a precipitate which was recrystallized from aqueous acetone to give white needle-like crystals (5.7 g.) of 3',5'-dichloro-2,4'-dihydroxy-5-fluorobenzanilide. Yield: 55%. Melting point: 227°-229° C.
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
4.35 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=O)[C:5]([OH:11])=[CH:4][CH:3]=1.[NH2:12][C:13]1[CH:18]=[C:17]([Cl:19])[C:16]([OH:20])=[C:15]([Cl:21])[CH:14]=1.CN(C)C1C=CC=CC=1.S(Cl)(Cl)=O>C1C=CC=CC=1>[Cl:19][C:17]1[CH:18]=[C:13]([CH:14]=[C:15]([Cl:21])[C:16]=1[OH:20])[NH:12][C:7](=[O:9])[C:6]1[CH:10]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[OH:11]

Inputs

Step One
Name
Quantity
5.15 g
Type
reactant
Smiles
FC1=CC=C(C(C(=O)O)=C1)O
Name
Quantity
5.88 g
Type
reactant
Smiles
NC1=CC(=C(C(=C1)Cl)O)Cl
Step Two
Name
Quantity
3.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
4.35 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resulting solution was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
by washing with 2 N hydrochloric acid and 2.5% sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate was then extracted several times with 2 N sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
to give a precipitate which
CUSTOM
Type
CUSTOM
Details
was recrystallized from aqueous acetone

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(NC(C2=C(C=CC(=C2)F)O)=O)C=C(C1O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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